Stereochemical Purity and Identity: (3S,4S) Isomer as a Definitive Impurity Marker vs. (3R,4S) Key Intermediate
The primary differentiation is the specific (3S,4S) stereochemistry, which is the opposite configuration at the C-3 position compared to the desired (3R,4S) active intermediate. A patent for the active intermediate, (3R,4S)-4'-O-Benzyloxy Ezetimibe, mandates an enantiomeric purity of at least 97.5% [1]. The (3S,4S) isomer, available from multiple vendors at a confirmed purity of up to 99% HPLC, serves as the definitive reference standard for the very impurity that must be controlled to meet this specification .
| Evidence Dimension | Stereochemical Identity & Purity Benchmark |
|---|---|
| Target Compound Data | (3S,4S) configuration; Purity: 98-99% (HPLC) |
| Comparator Or Baseline | (3R,4S)-4'-O-Benzyloxy Ezetimibe (CAS 163222-32-0); Specification: ≥97.5% enantiomeric purity [1] |
| Quantified Difference | The target (3S,4S) isomer represents the specific chiral impurity to be controlled; its availability at ≥98% purity directly supports the method's ability to detect and quantify this impurity to meet the >97.5% purity specification for the active (3R,4S) isomer. |
| Conditions | Comparative chiral identity; patent specification for the active intermediate. |
Why This Matters
Selecting the correct (3S,4S) stereoisomer is essential for accurate quantification of the 3-epimer impurity, a critical quality attribute directly linked to the patent-defined purity specification of the active Ezetimibe intermediate.
- [1] Amin, D., & Rosenblum, S. B. (2008). EP 1922304 A2: Processes for the preparation of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe. European Patent Office. View Source
